molecular formula C10H13N3O B13542198 5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile

5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile

Cat. No.: B13542198
M. Wt: 191.23 g/mol
InChI Key: VERVNAJMIZXUER-UHFFFAOYSA-N
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Description

5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a nitrile group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with an appropriate nitrile compound under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-oxopyridine: A simpler pyridine derivative with similar functional groups.

    5-(2-Oxopyridin-1(2h)-yl)pentanenitrile: A compound with a similar structure but lacking the amino group.

Uniqueness

5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(5-amino-2-oxopyridin-1-yl)pentanenitrile

InChI

InChI=1S/C10H13N3O/c11-6-2-1-3-7-13-8-9(12)4-5-10(13)14/h4-5,8H,1-3,7,12H2

InChI Key

VERVNAJMIZXUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCCCC#N

Origin of Product

United States

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